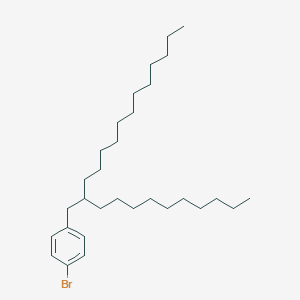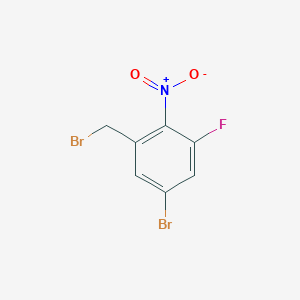
Diphenylpyrrolidine-2-phosphonatehcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylpyrrolidine-2-phosphonate hydrochloride is a compound that features a pyrrolidine ring substituted with diphenyl and phosphonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The phosphonate group can be introduced through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide . The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of diphenylpyrrolidine-2-phosphonate hydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylpyrrolidine-2-phosphonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can modify the pyrrolidine ring or the phosphonate group.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Reduced forms of the pyrrolidine ring or phosphonate group.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diphenylpyrrolidine-2-phosphonate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of diphenylpyrrolidine-2-phosphonate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The phosphonate group can mimic phosphate groups in biological systems, leading to its use as a bioisostere in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Phosphonate compounds: Other phosphonate derivatives, such as phosphonic acids and phosphinates, have comparable chemical properties and applications.
Uniqueness
Diphenylpyrrolidine-2-phosphonate hydrochloride is unique due to the combination of the pyrrolidine ring and the diphenyl and phosphonate groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C16H17ClNO3P-2 |
|---|---|
Molekulargewicht |
337.74 g/mol |
IUPAC-Name |
(1,2-diphenylpyrrolidin-2-yl)-dioxido-oxo-λ5-phosphane;hydrochloride |
InChI |
InChI=1S/C16H18NO3P.ClH/c18-21(19,20)16(14-8-3-1-4-9-14)12-7-13-17(16)15-10-5-2-6-11-15;/h1-6,8-11H,7,12-13H2,(H2,18,19,20);1H/p-2 |
InChI-Schlüssel |
MOPHBVLKIGVONG-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC(N(C1)C2=CC=CC=C2)(C3=CC=CC=C3)P(=O)([O-])[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


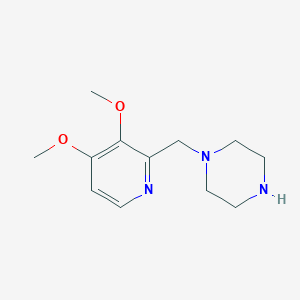
![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)


![2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
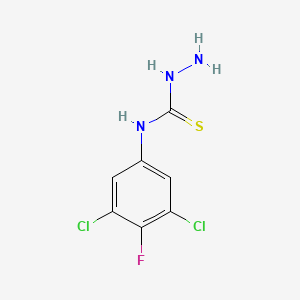

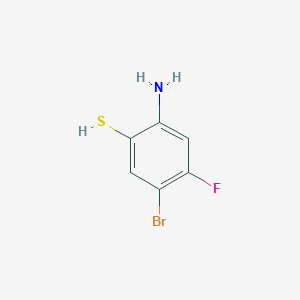
![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
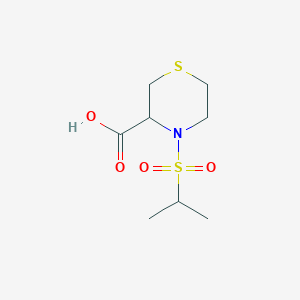
![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
